molecular formula C20H22N2O2 B2946393 N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 941914-16-5

N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B2946393
CAS No.: 941914-16-5
M. Wt: 322.408
InChI Key: JZSWKOYTSRXQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research for the development of novel therapeutic agents. As a piperidine carboxamide derivative, it shares a core structural motif with bioactive molecules investigated for various biological targets. Piperidine carboxamides are a significant scaffold in drug discovery, with researched applications including the inhibition of enzymes like acetylcholinesterase for neurodegenerative conditions and the modulation of targets such as soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain and inflammation . The specific substitution pattern on the piperidine and carboxamide nitrogen atoms is critical for determining a compound's binding affinity, selectivity, and overall pharmacological profile. This makes precise analogs like this compound valuable tools for establishing structure-activity relationships (SAR) and optimizing potency and metabolic stability . Researchers can utilize this compound to explore new chemical space in multi-target directed ligand (MTDL) programs or as a building block in the synthesis of more complex molecules, for instance, through modern multicomponent reactions . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind.

Properties

IUPAC Name

N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-16-10-6-7-13-18(16)19(23)22(17-11-4-2-5-12-17)20(24)21-14-8-3-9-15-21/h2,4-7,10-13H,3,8-9,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSWKOYTSRXQNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the acylation of N-phenylpiperidine with 2-methylbenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity :

  • The addition of a 2-methylbenzoyl group in the target compound introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to simpler analogs like N-phenylpiperidine-1-carboxamide .
  • In ligand 7f (a triazole-piperidine hybrid), the N-phenylpiperidine moiety forms critical hydrogen bonds with residues like Lys22 and Asn161, suggesting that the target compound’s benzoyl group could similarly influence binding interactions .

Synthetic Pathways :

  • N-Phenylpiperidine-1-carboxamide (CAS 2645-36-5) is synthesized via palladium-mediated oxidative carbonylation using phenyl isocyanate and piperidine . The target compound could be synthesized similarly by substituting phenyl isocyanate with 2-methylbenzoyl isocyanate.
  • highlights solvent and temperature optimization in carboxamide synthesis, with yields exceeding 85% for related compounds .

Analogous compounds like N-(p-tolyl)piperidine-1-carboxamide exhibit melting points of 145–147°C, suggesting the target compound may have a similar or higher range due to increased molecular symmetry .

Research Findings and Pharmacological Implications

Antimicrobial Activity

Compounds such as N-phenylpyrrolidine-1-carboxamide (, compound 19) show moderate antimicrobial activity, attributed to their ability to disrupt microbial cell membranes. The target compound’s 2-methylbenzoyl group may enhance this activity by increasing hydrophobic interactions with lipid bilayers .

Enzyme Inhibition Potential

Ligand 7f () demonstrates inhibitory effects via hydrogen bonding and π-π interactions with residues like Trp21. The target compound’s benzoyl group could engage in similar π-π stacking, while the methyl group may optimize van der Waals contacts in enzyme active sites .

Biological Activity

N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a 2-methylbenzoyl group and a phenyl group. This unique structure contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may modulate the activity of enzymes or receptors involved in various cellular processes. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest it may inhibit certain cancer cell lines and exhibit antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The compound's mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Notably, it has demonstrated cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells. The half-maximal inhibitory concentration (IC50) values indicate significant potency, suggesting that it may serve as a lead compound for developing new anticancer therapies.

Case Studies

  • Cytotoxicity Against HepG2 Cells : A study evaluating the cytotoxic effects of this compound reported an IC50 value indicating effective inhibition of cell viability in HepG2 cells . This suggests that the compound could be further explored for its potential in treating liver cancer.
  • Antimicrobial Efficacy : Another study assessed the compound's activity against Mycobacterium tuberculosis (Mtb). Results showed that it exhibited a minimum inhibitory concentration (MIC) lower than 3.80 μM, indicating strong anti-tubercular activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundYesYesPiperidine ring; specific structural substitutions
N-(2-methylbenzoyl)-N’-phenylthioureaModerateLimitedDifferent functional groups affecting activity
N-(3-methoxyphenyl)-N’-2-methylbenzoylthioureaLimitedModerateVariations in substituents impacting efficacy

Q & A

What are the standard synthetic protocols for N-(2-methylbenzoyl)-N-phenylpiperidine-1-carboxamide, and how can purity be validated?

Level: Basic
Methodological Answer:
Synthesis typically involves a two-step process:

Amide bond formation: React 2-methylbenzoyl chloride with piperidine-1-carboxamide under anhydrous conditions using a coupling agent like DCC (dicyclohexicarbodiimide) and DMAP (4-dimethylaminopyridine) as a catalyst .

N-phenylation: Introduce the phenyl group via Ullmann coupling or palladium-catalyzed cross-coupling reactions, optimizing temperature (80–120°C) and solvent (DMF or THF) .
Purity Validation:

  • HPLC: Use a C18 column with UV detection at 254 nm; target ≥98% purity .
  • HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). For example, the piperidine ring protons appear as multiplets at δ 1.4–2.8 ppm, while aromatic protons from the 2-methylbenzoyl group resonate at δ 7.2–7.8 ppm .
  • X-ray Crystallography:
    • Use SHELXL for refinement . Typical unit cell parameters: a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å (similar to analogs in ). Validate geometry with PLATON to detect disorders or twinning .

How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values across studies)?

Level: Advanced
Methodological Answer:

Dose-Response Consistency: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out experimental variability .

Target Selectivity Profiling: Use panels of related enzymes/receptors (e.g., sigma-1 receptors vs. off-targets) to confirm specificity .

Computational Modeling: Perform molecular docking (AutoDock Vina) to compare binding poses across studies. Adjust protonation states of the piperidine nitrogen using predicted pKa values .

What strategies optimize crystallization conditions for X-ray diffraction studies of this compound?

Level: Advanced
Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water, DMSO/hexane) to balance solubility and nucleation. For analogs, 70% ethanol yields monoclinic crystals (space group P2₁/c) .
  • Temperature Gradients: Slow cooling (0.5°C/hr) from 50°C to 25°C reduces lattice defects .
  • Additives: Introduce 1% n-octanol to stabilize hydrophobic interactions in the crystal lattice .

How should researchers design stability studies under physiological conditions?

Level: Advanced
Methodological Answer:

Buffer Compatibility: Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes at 37°C. Sample at 0, 6, 12, 24 hrs.

Degradation Analysis:

  • LC-MS/MS: Monitor parent ion decay and identify metabolites (e.g., hydrolyzed amide bonds) .
  • Kinetic Modeling: Calculate half-life (t₁/₂) using first-order decay equations. For piperidine carboxamides, t₁/₂ > 8 hrs in PBS suggests moderate stability .

What computational methods predict the compound’s pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • ADMET Prediction:
    • LogP: Use SwissADME; values >3 indicate high lipid solubility but potential CYP450 inhibition .
    • Blood-Brain Barrier (BBB) Penetration: Apply Volsurf+ descriptors; polar surface area <90 Ų favors CNS activity .
  • Metabolite Prediction: Run GLORYx or similar tools to identify probable Phase I/II metabolites (e.g., N-oxidation of piperidine) .

How can researchers mitigate synthetic byproducts like regioisomers or dimerization?

Level: Advanced
Methodological Answer:

  • Reaction Monitoring: Use inline FTIR to detect intermediates (e.g., acyl chloride formation) and adjust stoichiometry .
  • Chromatographic Separation: Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound from dimers. Confirm with MALDI-TOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.